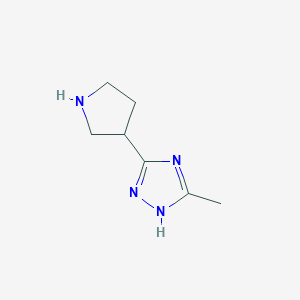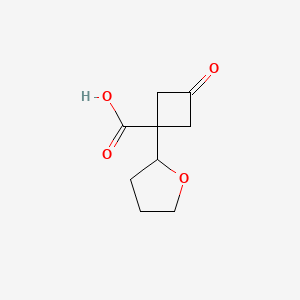
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and an oxolan (tetrahydrofuran) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method involves the reaction of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide, and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide serves as a phase transfer catalyst. This process involves three main steps to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan ring or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely based on the specific drug or application being developed.
類似化合物との比較
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A structurally similar compound with a cyclobutane ring and a carboxylic acid group.
3,3-Difluorocyclobutanecarboxylic acid: Contains fluorine atoms, which can alter its chemical properties and reactivity.
5,8-Dioxaspiro[3.4]octane-2-methanol: Features a spirocyclic structure with an oxolan ring.
Uniqueness
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both an oxolan ring and a cyclobutane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and material science.
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h7H,1-5H2,(H,11,12) |
InChIキー |
PFRGRUSVZUAMLU-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2(CC(=O)C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


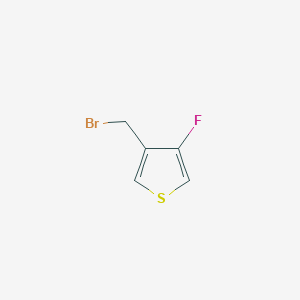

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)
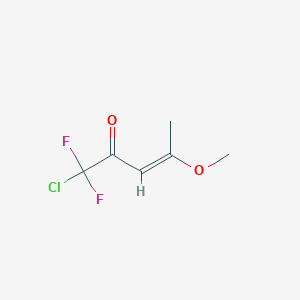
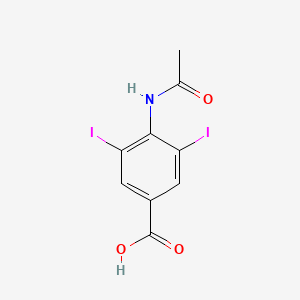
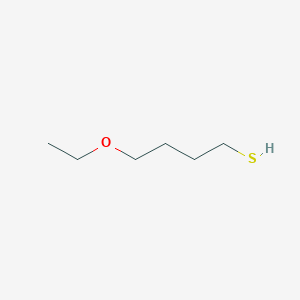
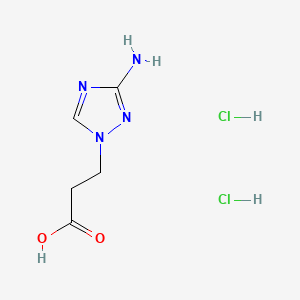
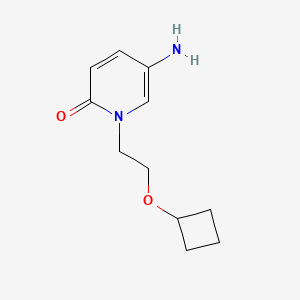
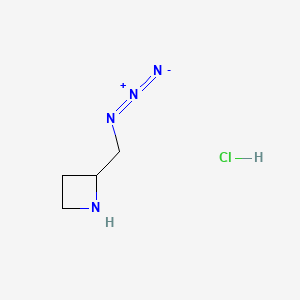
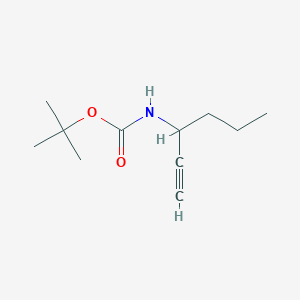
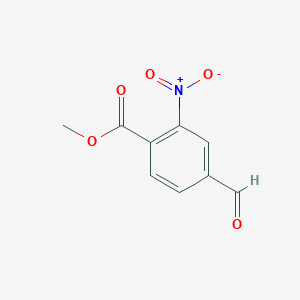
![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
